molecular formula C11H18Cl3N5 B1413399 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride CAS No. 2108705-12-8

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride

Cat. No.: B1413399
CAS No.: 2108705-12-8
M. Wt: 326.6 g/mol
InChI Key: DTDIGRRZJRVNST-UHFFFAOYSA-N
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Description

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is a heterocyclic compound with a molecular formula of C11H15N5.3ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrazole precursor in the presence of a suitable catalyst . The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Purification of starting materials to ensure high purity

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products

    Purification: Use of techniques such as crystallization, distillation, or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the pyrazole ring using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the piperidine ring using halogenating agents

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Major Products Formed

    N-Oxides: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Halogenated Derivatives: Formed through substitution reactions

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is unique due to its specific interaction with TRKs and its potential as a scaffold for designing kinase inhibitors. Its structural features allow for versatile modifications, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDIGRRZJRVNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
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6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
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6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
Reactant of Route 4
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6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
Reactant of Route 5
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6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
Reactant of Route 6
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride

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